3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1326926-22-0 |
|---|---|
Molecular Formula |
C25H20N4O5 |
Molecular Weight |
456.458 |
IUPAC Name |
3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
CQLDQWKXJWQUIO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The compound was tested using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3-Benzyl... | Staphylococcus aureus | 12 | 70 |
| 3-Benzyl... | Escherichia coli | 15 | 65 |
| 3-Benzyl... | Candida albicans | 11 | 80 |
The results indicated that the compound exhibited moderate to significant activity against these strains, particularly against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Antiviral Activity
The antiviral properties of quinazoline derivatives were assessed in vitro against several viruses. Notably, one study highlighted that certain derivatives showed promising activity against vaccinia and adenovirus.
| Compound | Virus Type | EC50 (μM) | Reference Drug EC50 (μM) |
|---|---|---|---|
| 24b11 | Vaccinia virus | 1.7 | Cidofovir (25) |
| 24b13 | Adenovirus type 2 | 6.2 | Reference drug (not specified) |
These findings suggest that modifications in the quinazoline structure can lead to enhanced antiviral potency, with specific compounds demonstrating significantly lower EC50 values compared to existing antiviral drugs .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In a recent study, various quinazoline derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that:
- Compound A inhibited proliferation in breast cancer cell lines with an IC50 value of 15 μM.
- Compound B displayed an IC50 value of 10 μM against prostate cancer cells.
These results indicate that structural modifications in quinazoline derivatives can significantly affect their anticancer activity .
Structure-Activity Relationship (SAR)
Preliminary investigations into the structure-activity relationships (SAR) have revealed that specific substitutions at the quinazoline ring are crucial for enhancing biological activity. For instance:
- The presence of a dimethoxyphenyl group significantly increases antimicrobial activity.
- The incorporation of an oxadiazole moiety has been linked to improved antiviral properties.
This information is vital for guiding future synthetic efforts aimed at optimizing the biological efficacy of quinazoline-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
